

Technical Guide: Spectroscopic Characterization of 2-Cyano-3-phenylpropionic Acid

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Cyano-3-phenylpropionic acid

CAS No.: 5331-42-0

Cat. No.: B1360409

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Compound Profile & Significance

- IUPAC Name: 2-Cyano-3-phenylpropanoic acid^[1]
- Common Names:
 - Cyanohydrocinnamic acid; Benzylcyanoacetic acid
- CAS Registry Number: 5331-42-0
- Molecular Formula:
- Molecular Weight: 175.18 g/mol
- Physical State: White to off-white crystalline solid
- Melting Point: 101–103 °C (varies slightly by enantiomeric purity)

Critical Distinction: Researchers must distinguish this compound from

-cyanocinnamic acid (CAS 1011-92-3), which contains an alkene double bond at the position. The data below is specific to the saturated propionic acid derivative.

Synthesis & Experimental Protocol

To ensure the integrity of spectroscopic data, the compound is best prepared via the alkylation of ethyl cyanoacetate followed by controlled hydrolysis. This avoids the contamination often seen in the reduction of cyanocinnamic derivatives.

Reaction Workflow



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Figure 1: Step-wise synthesis pathway from ethyl cyanoacetate to the target acid.

Detailed Protocol

- Alkylation:
 - Dissolve sodium metal (1.1 eq) in absolute ethanol to form sodium ethoxide.
 - Add ethyl cyanoacetate (1.0 eq) dropwise at 0°C; stir for 30 min.
 - Add benzyl bromide (1.0 eq) dropwise.
 - Reflux for 3–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
 - Remove solvent, extract with diethyl ether, and distill to obtain Ethyl 2-cyano-3-phenylpropionate (Intermediate).
- Hydrolysis:
 - Dissolve the intermediate ester in 10% aqueous NaOH (2.5 eq).
 - Stir at room temperature (or mild heat < 40°C) for 12 hours. Note: Avoid vigorous boiling to prevent decarboxylation.
 - Wash the aqueous layer with ether to remove unreacted ester.
 - Acidify the aqueous layer carefully with 6N HCl to pH 2 while cooling in an ice bath.

- Filter the precipitated white solid and recrystallize from water/ethanol.

Spectroscopic Data

Infrared Spectroscopy (FT-IR)

The IR spectrum is characterized by the distinct nitrile stretch and the broad carboxylic acid features.

Functional Group	Frequency (, cm)	Intensity	Assignment
O-H (Acid)	2800 – 3200	Broad, Medium	Carboxylic acid O-H stretch (H-bonded)
C N	2250 – 2260	Sharp, Weak/Med	Nitrile stretch (saturated -position)
C=O	1710 – 1740	Strong	Carboxylic acid carbonyl stretch
C=C (Ar)	1450, 1495, 1600	Medium	Aromatic ring skeletal vibrations
C-O	1200 – 1250	Strong	C-O stretch / O-H bend coupling
C-H (Ar)	690 – 750	Strong	Mono-substituted benzene (out-of-plane bend)

Technical Insight: The nitrile peak at ~2255 cm

is a critical purity marker. If a peak appears at ~2210–2220 cm

(conjugated nitrile), the sample is contaminated with the unsaturated

-cyanocinnamic acid.

Nuclear Magnetic Resonance (NMR)

Data reported in DMSO-

(common for carboxylic acids) and CDCl

¹H NMR (400 MHz, DMSO-

Position	Shift (, ppm)	Multiplicity	Integration	Coupling ()	Assignment
COOH	13.20	Broad Singlet	1H	-	Carboxylic acid proton (exchangeable)
Ar-H	7.25 – 7.40	Multiplet	5H	-	Phenyl ring protons
-CH	4.15	dd	1H	Hz	Methine proton adjacent to CN/COOH
-CH	3.15 – 3.35	Multiplet (ABX)	2H	-	Benzylic methylene protons

Note on Stereochemistry: The

-proton and

-protons form an ABX system due to the chiral center at the

-carbon. The

-protons are diastereotopic, often appearing as complex multiplets rather than a clean doublet.

C NMR (100 MHz, DMSO-

)

Shift (, ppm)	Assignment
168.5	C=O (Carboxylic Acid)
136.8	C-1' (Aromatic ipso)
129.5	C-2', 6' (Aromatic meta)
128.8	C-3', 5' (Aromatic ortho)
127.4	C-4' (Aromatic para)
118.2	C N (Nitrile)
39.5	-CH (Methine)
35.2	-CH (Benzylic Methylene)

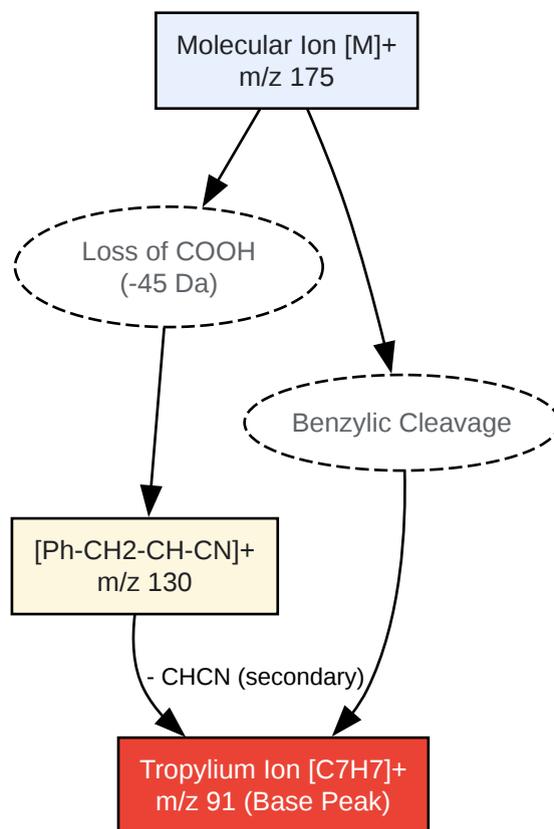
Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the benzyl/tropylium cation.

m/z	Relative Abundance	Fragment Assignment	Mechanism
175	< 5%	[M]	Molecular Ion
130	~20%	[M - COOH]	-Cleavage / Loss of Carboxyl group
91	100% (Base Peak)	[C H]	Tropylium ion (Benzyl cleavage)
77	~15%	[C H]	Phenyl cation

Mechanistic Visualization: MS Fragmentation

The following diagram illustrates the primary electron ionization (EI) fragmentation pathway leading to the base peak.



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Figure 2: Primary fragmentation pathway showing the formation of the dominant tropylium ion.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220055, **2-Cyano-3-phenylpropionic acid**. Retrieved January 31, 2026 from [[Link](#)]
- Organic Syntheses. Ethyl Cyanoacetate Synthesis Protocol. *Org. Synth.* 1928, 8, 74. Retrieved from [[Link](#)]

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Sources

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[pubchem.ncbi.nlm.nih.gov]
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